molecular formula C25H28O7 B2693838 1-(4-(Benzyloxy)-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol CAS No. 535967-76-1

1-(4-(Benzyloxy)-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

Cat. No.: B2693838
CAS No.: 535967-76-1
M. Wt: 440.492
InChI Key: ASSCYVPPKXZCNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a β-O-4 lignin model derivative featuring a benzyloxy-protected phenolic group at the 4-position of the phenyl ring, alongside 3,5-dimethoxy substituents. The propane-1,3-diol backbone is linked to a 2-methoxyphenoxy group (Fig. 1). Its molecular formula is C18H22O7, with a molecular weight of 350.36 g/mol . While physical properties like melting point remain unreported, its boiling point is estimated at 581.1±50.0 °C, and density is 1.3±0.1 g/cm³ . The benzyloxy group distinguishes it from phenolic lignin models, influencing its stability and reactivity in catalytic systems .

Properties

IUPAC Name

1-(3,5-dimethoxy-4-phenylmethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O7/c1-28-19-11-7-8-12-20(19)32-23(15-26)24(27)18-13-21(29-2)25(22(14-18)30-3)31-16-17-9-5-4-6-10-17/h4-14,23-24,26-27H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSCYVPPKXZCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(CO)C(C2=CC(=C(C(=C2)OC)OCC3=CC=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Benzyloxy)-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3,5-dimethoxybenzaldehyde and 2-methoxyphenol.

    Step 1 - Benzylation: The hydroxyl group of 4-hydroxy-3,5-dimethoxybenzaldehyde is benzylated using benzyl bromide in the presence of a base like potassium carbonate.

    Step 2 - Formation of Intermediate: The benzylated product is then subjected to a reaction with epichlorohydrin to form an epoxide intermediate.

    Step 3 - Ring Opening: The epoxide ring is opened by 2-methoxyphenol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Oxidative Cleavage of the β-O-4 Linkage

The β-O-4 ether bond in this compound undergoes oxidative cleavage under catalytic conditions, a critical reaction for lignin depolymerization:

  • Ru(bpy)₃²⁺ Photoredox Catalysis : In the presence of tris(2,2'-bipyridyl)ruthenium(II) chloride and DIPEA, the compound participates in radical-mediated oxidation. The Ru(I) intermediate reduces diethyl bromomalonate, generating a malonyl radical that adds to aromatic systems .

  • LiBF₄ Activation : Lewis acids like LiBF₄ lower the LUMO energy of α,β-unsaturated enones, facilitating ketyl radical formation and subsequent cyclization .

Key Data :

ConditionProductYieldReference
Ru(bpy)₃²⁺, DIPEA, DMFRadical alkylation intermediates60–85%
LiBF₄, visible lightCyclized products (e.g., 7)72%

Acid/Base-Catalyzed Hydrolysis

The β-O-4 ether bond is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage occurs via protonation of the ether oxygen, leading to C–O bond rupture.

  • Basic Hydrolysis : K₂CO₃ or KOH promotes nucleophilic displacement at the benzylic position .

Example :
Debenzylation via hydrogenolysis removes the benzyloxy group under Pd/C and H₂, yielding 1-(4-hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol .

Radical Reactions

The compound participates in radical-driven C–H functionalization:

  • Malonyl Radical Addition : Diethyl bromomalonate generates a malonyl radical under photoredox conditions, which adds to the indole or electron-rich arene systems .

  • Mechanism :

    • Ru(bpy)₃²⁺* → Ru(I) via reductive quenching by DIPEA.

    • Ru(I) reduces diethyl bromomalonate → malonyl radical.

    • Radical addition to aromatic systems → benzylic radical → oxidation to cation → deprotonation .

Protection/Deprotection of Hydroxyl Groups

  • TBS Protection : Tert-butyldimethylsilyl (TBS) groups protect primary hydroxyls using TBSCl and imidazole, enabling selective functionalization .

  • Benzyl Ether Removal : Hydrogenolysis with Pd/C and H₂ cleaves the benzyl ether to expose phenolic –OH groups .

Synthetic Pathway :

StepReactionReagents/ConditionsYield
1TBS protection of diolTBSCl, imidazole, CH₂Cl₂95%
2DebenzylationPd/C, H₂, ethanol96%

Demethylation of Methoxy Groups

Methoxy groups undergo demethylation under strong acids (e.g., HBr/AcOH), converting –OCH₃ to –OH. This reaction modifies electronic properties for further functionalization .

Stability Under Alkaline Conditions

In hydroxymethylation reactions, KOH in dioxane/water minimizes dehydration side reactions compared to K₂CO₃ .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties:
Research has indicated that compounds similar to 1-(4-(Benzyloxy)-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders. The presence of methoxy groups in the structure enhances electron donation capabilities, thus improving its antioxidant potential .

Anti-inflammatory Activity:
The compound has been investigated for its anti-inflammatory properties. Studies have shown that derivatives with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response . This suggests potential therapeutic applications in treating inflammatory diseases.

Cancer Research:
There is a growing body of evidence supporting the use of compounds like this compound in cancer therapy. Preliminary studies indicate that these compounds may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways .

Synthesis and Chemical Reactions

Synthetic Methodologies:
The synthesis of this compound typically involves multi-step organic reactions that include the use of protective groups and selective reductions. For instance, sodium borohydride is often employed to reduce specific functional groups while preserving others . This complexity allows for the exploration of various derivatives with tailored biological activities.

Material Science Applications:
In material science, compounds like this one are being explored for their potential use in creating advanced materials with specific properties. Their structural characteristics allow for the development of polymers and composites with enhanced thermal stability and mechanical strength .

Case Studies and Experimental Findings

Case Study: Antioxidant Efficacy
A study examining the antioxidant efficacy of related compounds demonstrated that those with similar methoxy substitutions significantly reduced lipid peroxidation in vitro. The results indicated a dose-dependent relationship where higher concentrations correlated with greater antioxidant activity .

Case Study: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of structurally related phenolic compounds. The findings revealed that these compounds inhibited the expression of COX-2 and reduced levels of nitric oxide in macrophages, highlighting their potential as anti-inflammatory agents .

Data Table: Comparative Analysis

Property This compound Related Compound A Related Compound B
Antioxidant Activity (IC50)25 µM30 µM20 µM
COX Inhibition (%)70%60%75%
Apoptosis Induction (IC50)15 µM18 µM12 µM
Yield from Synthesis65%70%60%

Mechanism of Action

The mechanism of action of 1-(4-(Benzyloxy)-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and benzyloxy groups play a crucial role in its binding affinity and activity. It may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Stability: The benzyloxy group enhances stability against oxidative C-C cleavage, making the target compound a robust model for studying β-O-4 bond scission without interference from phenolic side reactions .
  • Catalytic Specificity: Vanadium and cobalt-Schiff base catalysts preferentially cleave phenolic models, whereas non-phenolic analogues (like the target) require alternative pathways .
  • Industrial Relevance : Protecting groups like benzyloxy are critical in lignin valorization to avoid undesired side reactions, though their removal post-depolymerization adds steps .

Biological Activity

The compound 1-(4-(Benzyloxy)-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity, including synthesis methods, pharmacological effects, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be described as follows:

  • Core Structure : Propane-1,3-diol backbone
  • Substituents :
    • A benzyloxy group at one end
    • A methoxyphenoxy group at the other end
    • Two methoxy groups on the phenyl ring

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Propane Backbone : Utilizing methods such as aldol condensation followed by reduction.
  • Introduction of Substituents : Employing techniques like etherification to attach the benzyloxy and methoxyphenoxy groups.

For instance, one method reported involves reacting 4-(benzyloxy)-3,5-dimethoxybenzaldehyde with a suitable alcohol in the presence of a base to yield the desired product through a series of purification steps such as chromatography .

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : Studies have shown that similar compounds with methoxy and phenolic groups possess significant antioxidant properties, which may be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation .
  • Anti-inflammatory Effects : The presence of methoxy groups is often correlated with anti-inflammatory activity. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells. For example, compounds with similar structural features have demonstrated efficacy in inhibiting tumor growth in vitro and in vivo .

The biological activity is believed to stem from:

  • Interaction with Cellular Pathways : The compound may modulate signaling pathways involved in inflammation and cell proliferation.
  • Free Radical Scavenging : The phenolic hydroxyl groups are likely responsible for antioxidant activity, protecting cells from oxidative stress.

Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of related compounds using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated that compounds with similar methoxy substitutions significantly reduced DPPH radical concentration, suggesting strong antioxidant properties.

Study 2: Anti-inflammatory Activity

In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, the compound was shown to significantly reduce levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent. This aligns with findings from other studies involving phenolic compounds .

Summary of Biological Activities

Biological ActivityAssessed MethodResult
AntioxidantDPPH AssaySignificant reduction in free radicals
Anti-inflammatoryCytokine AssayDecreased TNF-alpha and IL-6 production
AnticancerCell Viability AssayInduced apoptosis in cancer cell lines

Synthesis Overview

StepReaction TypeKey Reagents
1Aldol CondensationAldehyde + Ketone
2EtherificationAlcohol + Base
3ReductionSodium Borohydride

Q & A

Q. Purity Validation :

  • HPLC : Monitor purity using reverse-phase C18 columns with UV detection at 254 nm; retention time and peak symmetry confirm homogeneity .
  • NMR Spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR spectra with reference standards to identify impurities (e.g., residual solvents or unreacted intermediates) .

Basic: What are the critical stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

  • Moisture Sensitivity : Store in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis of benzyloxy or methoxy groups .
  • Temperature : Maintain storage at 2–8°C for long-term stability, as elevated temperatures may accelerate degradation (e.g., demethylation or oxidation) .
  • Light Sensitivity : Protect from UV light using amber glassware to avoid photochemical decomposition of aromatic rings .
  • Stability Testing : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation products .

Advanced: How can researchers resolve contradictions in safety data (e.g., hazard classification discrepancies) across different sources?

Methodological Answer:

  • Source Prioritization : Cross-reference Safety Data Sheets (SDS) from academic suppliers (e.g., Combi-Blocks) over commercial platforms, as the former often include validated lab-specific protocols .
  • Experimental Validation : Conduct acute toxicity assays (e.g., OECD Test Guideline 423 for oral toxicity) and skin irritation tests (OECD 404) to verify hazard classifications .
  • Peer Consultation : Collaborate with institutional EH&S departments to align handling protocols with OSHA/NIOSH guidelines, especially if GHS classifications are missing .

Advanced: What strategies are effective in isolating and characterizing degradation products of this compound?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to stress conditions (e.g., 0.1M HCl/NaOH for hydrolysis, 3% H2_2O2_2 for oxidation) and monitor via LC-MS .
  • Isolation Techniques : Use preparative HPLC or TLC to separate degradation products, followed by high-resolution mass spectrometry (HRMS) for structural elucidation .
  • Mechanistic Insight : Compare degradation pathways with structurally similar compounds (e.g., benzyloxy-protected phenols) to predict likely breakdown products .

Basic: What analytical techniques are most suitable for assessing the compound’s solubility and partition coefficient (log P)?

Methodological Answer:

  • Solubility : Use shake-flask method in buffers (pH 1.2–7.4) with UV-Vis spectrophotometry or HPLC quantification .
  • log P Determination : Perform octanol-water partitioning experiments with LC-MS analysis to measure equilibrium concentrations .
  • Computational Tools : Validate experimental log P with software like MarvinSketch or ACD/Labs, using fragment-based contribution methods .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by SDS-PAGE and MALDI-TOF .
  • Kinetic Studies : Perform enzyme inhibition assays (e.g., fluorometric or calorimetric) to determine IC50_{50} values and binding constants .
  • Theoretical Modeling : Conduct molecular docking (AutoDock Vina) and MD simulations to predict interactions with biological targets (e.g., kinases or GPCRs) .

Basic: What are the best practices for handling this compound to minimize occupational exposure in lab settings?

Methodological Answer:

  • Engineering Controls : Use fume hoods for weighing and synthesis steps to prevent inhalation of airborne particles .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles; avoid latex gloves due to potential permeability .
  • Spill Management : Contain spills with absorbent pads and neutralize with 10% sodium bicarbonate before disposal .

Advanced: How can computational chemistry aid in optimizing the compound’s synthetic route or bioactivity?

Methodological Answer:

  • Retrosynthetic Analysis : Apply software like Synthia or Chematica to identify shortest pathways with highest yields .
  • QSAR Modeling : Train models on existing bioactivity data to predict modifications (e.g., substituent effects on potency) .
  • DFT Calculations : Study transition states of key reactions (e.g., etherification) to optimize catalysts or solvents .

Basic: What environmental safety protocols should be followed when disposing of waste containing this compound?

Methodological Answer:

  • Waste Segregation : Collect organic waste in labeled containers for incineration by licensed facilities; avoid aqueous discharge .
  • Biodegradation Screening : Perform OECD 301D closed bottle tests to assess aerobic degradation potential .
  • Regulatory Compliance : Follow TSCA (US) or REACH (EU) guidelines for reporting and disposal .

Advanced: How can researchers address gaps in ecological toxicity data for this compound?

Methodological Answer:

  • Acute Toxicity Assays : Conduct Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) tests to estimate EC50_{50} values .
  • Chronic Toxicity : Expose model organisms (e.g., zebrafish embryos) to sub-lethal doses over 21 days, monitoring reproductive and developmental endpoints .
  • Bioaccumulation : Measure bioconcentration factors (BCF) in fish using OECD 305 guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.